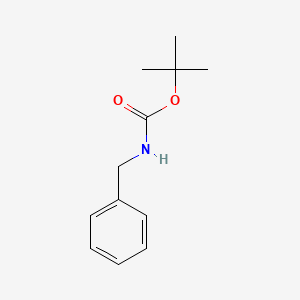

Tert-butyl benzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOBBEOKTITUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404918 | |

| Record name | N-Boc benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-44-9 | |

| Record name | N-Boc benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Benzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Benzylcarbamate from Benzylamine

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of tert-butyl benzylcarbamate, a pivotal intermediate in organic and medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the underlying chemical principles, a detailed experimental protocol, and robust analytical validation methods. By elucidating the causality behind experimental choices, this guide aims to empower chemists to not only replicate the synthesis but also to adapt and optimize the procedure for their specific needs.

Introduction: The Significance of the Tert-Butoxycarbonyl (Boc) Protecting Group

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups due to its ease of introduction, stability under a broad range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2] The resulting carbamate, this compound, is a stable, crystalline solid that is readily handled and purified, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

This guide will focus on the most common and efficient method for the synthesis of this compound: the reaction of benzylamine with di-tert-butyl dicarbonate (Boc anhydride).

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from benzylamine and di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group. This anion subsequently decomposes into the thermodynamically stable products: carbon dioxide gas and a tert-butoxide anion. The tert-butoxide anion then deprotonates the newly formed N-protonated carbamate to yield the final product, this compound, and tert-butanol.[3][4]

The overall reaction is highly efficient and generally proceeds to completion under mild conditions. The evolution of carbon dioxide gas serves as a visual indicator of reaction progress.[3]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a high yield and purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Benzylamine | Reagent Grade, ≥99% | Sigma-Aldrich, TCI | Corrosive, handle with care. |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Sigma-Aldrich, TCI | Moisture sensitive, flammable solid. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Use in a well-ventilated fume hood. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Standard Supplier | Used for aqueous work-up. |

| Brine (Saturated NaCl Solution) | ACS Grade | Standard Supplier | Used for aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | Used for drying the organic layer. |

| Hexane | ACS Grade | Standard Supplier | Used for purification. |

| Ethyl Acetate | ACS Grade | Standard Supplier | Used for purification. |

Equipment

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional, for slow addition)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (optional)

-

NMR tubes and spectrometer for analysis

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equivalent). Dissolve the benzylamine in anhydrous dichloromethane (DCM) (approximately 5-10 mL per gram of benzylamine). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

-

Addition of Di-tert-butyl Dicarbonate: Slowly add di-tert-butyl dicarbonate (1.05 to 1.1 equivalents) to the cooled benzylamine solution in portions over 15-20 minutes. A slight exotherm may be observed. The reaction mixture will start to bubble as carbon dioxide is evolved.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the benzylamine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Aqueous Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[5] This removes any unreacted starting materials and acidic impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, which is often a white to off-white solid, can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[5]

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Benzylamine: Corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Di-tert-butyl dicarbonate: A flammable solid that is sensitive to moisture. It can cause skin and eye irritation.[6][7][8][9] Handle in a fume hood away from ignition sources.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

The reaction evolves carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[3]

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

-

Appearance: White to light yellow crystalline solid.

-

Melting Point: 54-56 °C.[10]

Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound in CDCl₃.[10]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.34-7.24 | m |

| 4.90 | bs |

| 4.31 | s |

| 1.46 | s |

Conclusion

The synthesis of this compound from benzylamine and di-tert-butyl dicarbonate is a robust and highly efficient method for the protection of the primary amine. The procedure outlined in this guide is straightforward, scalable, and yields a high-purity product. The detailed mechanistic explanation and experimental protocol provide a solid foundation for researchers to confidently perform this important transformation in their synthetic endeavors.

References

- Supporting Inform

- An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)

- Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.

- TCI AMERICA - Spectrum Chemical Safety Data Sheet for Di-tert-butyl Dicarbon

- Safety Data Sheet for Di-tert-butyl dicarbon

- SAFETY DATA SHEET - TCI Chemicals for Di-tert-butyl Dicarbon

- An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.

- SAFETY DATA SHEET - Sigma-Aldrich for Di-tert-butyl dicarbon

- SAFETY DATA SHEET for Di-tert-butyl dicarbon

-

Di-tert-butyl dicarbonate - Wikipedia. [Link]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. peptide.com [peptide.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide on the Purification of tert-butyl benzylcarbamate by Column Chromatography

<_Step_2>

Abstract

This technical guide provides a comprehensive, in-depth exploration of the purification of tert-butyl benzylcarbamate using column chromatography. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform an effective purification strategy. We will cover everything from the initial reaction work-up and impurity profiling to the selection of chromatographic conditions and the execution of a robust, self-validating purification protocol. By grounding our discussion in established chemical principles and citing authoritative sources, this guide aims to equip the reader with the expertise to not only replicate this specific purification but also to adapt and troubleshoot similar chromatographic separations.

Introduction: The Significance of Pure this compound

This compound, also known as N-Boc-benzylamine, is a vital intermediate in modern organic synthesis, particularly within medicinal chemistry and peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the benzylamine moiety, valued for its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions.[2] The purity of this intermediate is paramount, as contaminants can lead to the formation of impurities in subsequent synthetic steps, complicating reaction pathways, reducing yields, and potentially introducing toxic byproducts into active pharmaceutical ingredients (APIs).

Common synthetic routes to this compound, such as the reaction of benzylamine with di-tert-butyl dicarbonate ((Boc)₂O), can introduce a variety of impurities.[3] These may include unreacted starting materials, byproducts like tert-butanol, and undesired side-products. Therefore, a robust purification method is not merely a procedural step but a critical quality control point in the synthetic workflow. Column chromatography, specifically flash chromatography, is a widely adopted and effective technique for achieving high purity of N-Boc protected compounds like this compound.[2]

This guide will provide a detailed protocol for the purification of this compound, emphasizing the "why" behind each step to foster a deeper understanding of the chromatographic process.

Foundational Principles: Chromatography of Carbamates

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[4] For this compound, a compound of moderate polarity, normal-phase chromatography using silica gel is the standard approach.[5]

The Stationary Phase: Silica Gel

Silica gel (SiO₂) is a highly porous material with a surface covered in silanol groups (Si-OH). These silanol groups are acidic and polar, capable of forming hydrogen bonds with polar molecules. The interaction between the polar functional groups of the analyte and the silanol groups of the silica gel is the primary mechanism of retention in normal-phase chromatography.

The Mobile Phase: Eluent Selection

The mobile phase, or eluent, is chosen to have a polarity that allows for the effective separation of the target compound from its impurities. A common and highly effective solvent system for the chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, typically ethyl acetate.[6][7]

The ratio of these solvents is critical. A higher proportion of the polar solvent (ethyl acetate) will increase the polarity of the mobile phase, causing all compounds to travel faster up the column (higher Rf values on a TLC plate). Conversely, a higher proportion of the non-polar solvent (hexane) will decrease the mobile phase polarity, leading to slower elution (lower Rf values). The ideal solvent system will provide a good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[4] This Rf range ensures that the compound spends sufficient time interacting with the stationary phase to achieve effective separation without requiring an excessively large volume of solvent for elution.[4]

Pre-Purification Workflow: Preparation and Analysis

A successful column chromatography purification begins with a thorough understanding of the crude reaction mixture.

Reaction Work-up

Before chromatography, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. A common procedure involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted benzylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to reduce the amount of dissolved water in the organic layer.[8] The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[8]

Thin Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for developing and monitoring a column chromatography separation.[9] It allows for the rapid assessment of the crude mixture's complexity and for the optimization of the mobile phase.

Experimental Protocol: TLC Analysis

-

Plate Preparation: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the origin).[4]

-

Spotting: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary spotter, apply a small spot of this solution onto the origin.[9]

-

Development: Place the TLC plate in a developing chamber containing a shallow pool (less than 1 cm deep) of the chosen eluent (e.g., 20% ethyl acetate in hexane). Ensure the chamber is saturated with solvent vapors for reproducible results. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[9]

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[9]

The goal is to find a solvent system where the this compound spot has an Rf of ~0.3 and is well-separated from all impurity spots.

Step-by-Step Guide to Column Chromatography Purification

This section provides a detailed methodology for the purification of this compound using flash column chromatography.

Materials and Equipment

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Glass chromatography column with a stopcock

-

Sand

-

Cotton or glass wool

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp

Column Packing

Proper column packing is crucial to avoid channeling and ensure a good separation. Both dry and slurry packing methods can be effective.

Experimental Protocol: Slurry Packing

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out. Add a thin layer of sand on top.

-

In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) to form a slurry. The amount of silica should be about 50-100 times the weight of the crude material.

-

Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

-

Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

-

Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Add a protective layer of sand on top of the silica bed. Never let the column run dry.

Sample Loading

The sample should be loaded onto the column in a concentrated band to maximize separation efficiency.

Experimental Protocol: Sample Loading

-

Dissolve the crude this compound in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.

-

Carefully apply the concentrated solution to the top of the silica bed using a pipette.

-

Open the stopcock and allow the sample to absorb onto the silica, again ensuring the solvent level does not drop below the top of the silica bed.

-

Gently add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the silica bed.

Elution and Fraction Collection

The separation occurs during the elution step. The choice of elution method (isocratic vs. gradient) depends on the separation difficulty.

Experimental Protocol: Gradient Elution

-

Begin eluting with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexane).

-

Collect the eluent in fractions of a consistent volume.

-

Gradually increase the polarity of the mobile phase (e.g., to 15%, 20%, 25% ethyl acetate in hexane) to elute compounds with increasing polarity. This is known as a step gradient.

-

Monitor the fractions by TLC to determine which ones contain the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation and Expected Results

The success of the purification is determined by the purity and yield of the final product.

| Parameter | Typical Value/Observation |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (TLC) | 20% Ethyl Acetate in Hexane |

| Rf of Product (TLC) | ~0.3 |

| Elution Profile | Gradient: 10% to 30% Ethyl Acetate in Hexane |

| Purity (by NMR/LC-MS) | >98% |

| Physical Appearance | White to light yellow solid/powder |

| Melting Point | 54-58 °C |

Note: The melting point of this compound can vary slightly based on purity.

Visualizing the Workflow

A clear understanding of the process flow is essential for efficient execution.

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation | - Inappropriate solvent system- Column overloading- Poorly packed column | - Re-optimize the eluent using TLC to achieve better spot separation.- Use a larger column or less crude material.- Repack the column carefully, ensuring no cracks or channels. |

| Product Elutes Too Quickly | - Mobile phase is too polar | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent. |

| Product Does Not Elute | - Mobile phase is not polar enough- Strong interaction with silica (for very polar compounds) | - Increase the polarity of the eluent.- For stubborn amines, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to neutralize acidic silica sites.[11] |

| Streaking of Spots on TLC | - Sample is too concentrated- Compound is acidic or basic | - Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent. |

Conclusion

The purification of this compound by column chromatography is a robust and reliable method for obtaining high-purity material essential for downstream applications in research and drug development. A successful purification is not merely the result of following a recipe but is built upon a solid understanding of the principles of chromatography, careful preliminary analysis using TLC, and meticulous execution of the chromatographic technique. By approaching the process with a scientific and analytical mindset—understanding the causality behind the choice of stationary phase, mobile phase, and elution strategy—researchers can confidently and efficiently purify this and other related compounds, ensuring the integrity and success of their synthetic endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4615331, this compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

-

Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 11(1), 25. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

-

That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]

Sources

- 1. This compound | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. biotage.com [biotage.com]

Recrystallization procedure for tert-butyl benzylcarbamate

An In-depth Technical Guide to the Recrystallization of Tert-butyl Benzylcarbamate

Abstract

This compound, commonly known as Boc-benzylamine, is a pivotal intermediate in synthetic organic chemistry, primarily utilized for the introduction of a protected benzylamine moiety. The purity of this reagent is paramount to the success of subsequent synthetic steps, preventing the introduction of impurities that can complicate reaction pathways and compromise the yield and integrity of the final product. Recrystallization stands as a robust, scalable, and cost-effective method for the purification of solid organic compounds like this compound. This guide provides a comprehensive, first-principles approach to developing and executing a successful recrystallization protocol, grounded in the physicochemical properties of the target molecule and solvent systems.

The Foundational Principles of Recrystallization

Recrystallization is a purification technique, not merely an isolation method.[1] The process hinges on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures. The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[2] Conversely, impurities should either be sparingly soluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (retaining them in the mother liquor upon crystallization).[2]

The efficacy of the process is dictated by the compound's solubility curve—a graphical representation of solubility versus temperature. A steep curve indicates a significant change in solubility with temperature, making the solvent an excellent candidate for recrystallization, as it promises a high recovery of the purified solid upon cooling.

Solvent System Selection for this compound

The selection of an appropriate solvent is the most critical determinant for a successful recrystallization. This compound possesses both polar (the carbamate group) and non-polar (the tert-butyl and benzyl groups) characteristics. This amphiphilic nature suggests that a single solvent may not provide the ideal solubility profile. Therefore, a mixed-solvent system is often the most effective approach.

A mixed-solvent system typically comprises a "good" solvent, in which the compound is readily soluble, and a "poor" or "anti-solvent," in which the compound is sparingly soluble. For this compound, polar organic solvents can act as good solvents, while non-polar aliphatic hydrocarbons serve as effective anti-solvents.

The combination of Ethyl Acetate (Good Solvent) and Hexane (Poor Solvent) is a well-documented and effective system for carbamates.[3][4][5] Ethyl acetate effectively dissolves the carbamate at elevated temperatures, while the addition of hexane reduces the overall polarity of the system, forcing the less soluble this compound to crystallize out as the solution cools, leaving more polar impurities behind.

| Solvent | Role | Boiling Point (°C) | Rationale for Use |

| Ethyl Acetate | Good Solvent | 77.1 | Effectively dissolves this compound upon heating due to polarity matching with the carbamate functional group. |

| Hexane | Poor Solvent | 69.0 | Readily miscible with ethyl acetate but has low solvating power for the carbamate, inducing crystallization upon cooling. Its volatility facilitates easy removal during drying. |

| Dichloromethane | Good Solvent | 39.6 | Tert-butyl carbamates are often soluble in chlorinated solvents.[6][7] Can be used with hexane, but its high volatility requires careful handling. |

| Acetone | Good Solvent | 56.0 | Another potential "good" solvent to be paired with hexane.[5] |

| Water | Poor Solvent | 100.0 | While some polar compounds can be recrystallized from water, it is generally a poor choice for Boc-protected amines due to low solubility and the risk of hydrolysis at high temperatures.[2][5] |

Detailed Experimental Protocol

This protocol describes the purification of this compound using an ethyl acetate/hexane solvent system. The procedure is designed to be self-validating, with clear checkpoints to ensure maximum purity and yield.

Step 1: Dissolution

-

Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (a 250 mL flask is suitable to allow for solvent addition).

-

Add a magnetic stir bar to the flask.

-

Add the "good" solvent (ethyl acetate) in small portions while gently heating the mixture on a hot plate with stirring. Start with a minimal amount and add just enough to achieve complete dissolution of the solid at or near the boiling point of the solvent. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield. Excess solvent will retain more of the product in solution upon cooling.

Step 2: Hot Filtration (Optional)

-

If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is necessary.

-

Pre-heat a separate filter funnel (either a stemless glass funnel with fluted filter paper or a Büchner funnel with a filter paper) and a receiving flask by placing them on the hot plate or in an oven.

-

Pour the hot solution quickly through the pre-heated funnel to remove the insoluble matter. Causality Note: This step must be performed rapidly with pre-heated glassware to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the final yield.[2]

Step 3: Induction of Crystallization

-

Transfer the hot, clear filtrate to a clean Erlenmeyer flask.

-

While the solution is still hot and stirring, begin adding the "poor" solvent (hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

-

Add a few drops of the "good" solvent (ethyl acetate) back into the solution until the cloudiness just disappears, rendering the solution clear again. Trustworthiness Note: This step ensures that crystallization begins from a point of precise saturation, which is key to forming well-defined, pure crystals rather than an amorphous precipitate.

Step 4: Crystal Growth

-

Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

Step 5: Isolation and Drying

-

Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]

-

Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (e.g., a 2:1 or 3:1 hexane/ethyl acetate mixture) to rinse away any residual soluble impurities clinging to the crystal surfaces. Causality Note: The wash solvent must be ice-cold to minimize re-dissolving the purified product.[3]

-

Continue to draw air through the crystals on the funnel for several minutes to partially dry them.

-

Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 30-40°C). Safety Note: Avoid excessively high temperatures, as some carbamates can be thermally labile.[2]

Caption: Workflow for the recrystallization of this compound.

Troubleshooting and Field-Proven Insights

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated; cooling is too rapid. | Re-heat the mixture to dissolve the oil, add slightly more "good" solvent (ethyl acetate), and allow it to cool much more slowly. Vigorous stirring during cooling can also help. |

| No Crystals Form | Too much solvent was used; the solution is not sufficiently saturated; the compound is highly soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a seed crystal of the pure compound. As a last resort, slowly evaporate some of the solvent to increase concentration and re-cool. |

| Low Recovery Yield | Too much solvent was used; cooling was incomplete; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Maximize cooling time in the ice bath. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtration. |

| Product Degradation | Carbamates can be sensitive to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures.[2] | Ensure all solvents and glassware are neutral. Avoid prolonged heating; bring the solution to a boil and then reduce heat to maintain temperature just enough for dissolution.[2][8] |

Characterization of Purified Product

The purity of the recrystallized this compound should be confirmed through standard analytical techniques:

-

Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): The purified product should appear as a single spot, ideally with a different Rf value than the major impurities present in the crude material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should show sharp signals corresponding to the structure of this compound, with an absence of signals from impurities or residual solvents.

By adhering to this technically grounded protocol, researchers and drug development professionals can reliably and efficiently purify this compound, ensuring the integrity of their subsequent synthetic endeavors.

References

- BenchChem. (2025).

- Gao, W., et al. (2012). Methyl carbamate purification by extraction and recrystallization.

- L. A. Carpino. (1976). Carbamic acid, tert-butyl ester. Organic Syntheses, 55, 37.

- ChemicalBook. (2025).

- ChemBK. (2024).

- A. O. King, et al. (2002).

- University of Rochester, Department of Chemistry.

- University of California, Davis.

- Google Patents. (2010).

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Crucial Role of ¹H NMR in Modern Synthetic Chemistry

An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl Benzylcarbamate

In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of molecular structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for the structural elucidation of organic molecules.[1][2][3] It provides a detailed fingerprint of a molecule's hydrogen framework, revealing not only the presence of different proton environments but also their connectivity and spatial relationships.

This guide focuses on the ¹H NMR analysis of this compound, a common N-protected benzylamine derivative. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis and multistep organic synthesis due to its stability and facile removal under mild acidic conditions.[4] Verifying the successful installation of the Boc group is a critical checkpoint in any synthetic sequence, and ¹H NMR offers the most definitive and routine method for this confirmation. This document will provide a detailed interpretation of the compound's ¹H NMR spectrum, the causal factors behind the observed signals, and a field-proven protocol for data acquisition.

Molecular Structure and Predicted ¹H NMR Spectrum

To interpret the spectrum, we must first understand the molecular structure and the distinct proton environments within this compound.

Caption: Structure of this compound with key proton environments labeled.

There are four chemically distinct sets of protons:

-

Hₐ (tert-butyl): Nine equivalent protons of the three methyl groups.

-

Hₑ (benzyl): Two equivalent protons of the methylene (CH₂) group.

-

Hₙ (amide): One proton attached to the nitrogen atom.

-

Hₐᵣ (aromatic): Five protons on the phenyl ring.

Based on fundamental NMR principles, we can predict the characteristics of each signal.[5][6]

Detailed ¹H NMR Spectrum Analysis

The following analysis is based on a representative spectrum acquired in deuterochloroform (CDCl₃) at 400 MHz. CDCl₃ is a standard choice for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak at ~7.26 ppm, which is convenient for spectral calibration.[3]

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Causality and Field Insights |

| Hₐ | ~1.46 | 9H | Singlet (s) | This sharp, intense singlet is the hallmark of the Boc group.[4] The nine protons are chemically equivalent due to free rotation around the C-C bonds. They have no adjacent, non-equivalent protons, hence they appear as a singlet according to the n+1 rule. Its upfield position (0.5-2.0 ppm) is typical for shielded, aliphatic protons.[7] |

| Hₑ | ~4.31 | 2H | Doublet (d) or Singlet (s) | These benzylic protons are adjacent to both the electron-withdrawing carbamate nitrogen and the phenyl ring, resulting in a deshielded signal in the 3-4.5 ppm range.[8] In anhydrous CDCl₃, this signal often appears as a doublet due to coupling with the adjacent N-H proton (³J ≈ 6 Hz). However, in the presence of trace acid or water, or in protic solvents, rapid chemical exchange can decouple the N-H proton, causing this signal to collapse into a singlet. The provided literature data shows a singlet, suggesting this effect.[9] |

| Hₙ | ~4.90 | 1H | Broad Singlet (br s) | The N-H proton signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and variable rates of chemical exchange.[4] Its chemical shift is highly dependent on solvent, concentration, and temperature. The value of ~4.90 ppm is a typical observation.[9] |

| Hₐᵣ | ~7.24-7.34 | 5H | Multiplet (m) | These protons are attached to the sp²-hybridized carbons of the benzene ring. The π-electron system of the ring generates its own magnetic field which strongly deshields these protons, causing them to resonate significantly downfield (typically 6.5-8.4 ppm).[8][10] The signals from the ortho, meta, and para protons overlap, resulting in a complex, unresolved multiplet.[9] |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous and validated protocol is essential for obtaining high-resolution, artifact-free NMR spectra.

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v Tetramethylsilane (TMS)

-

Clean, dry vial

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a small cotton or glass wool plug

-

NMR Spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial. For ¹H NMR, this quantity provides excellent signal-to-noise within a few minutes of acquisition time.[11]

-

Solvent Addition: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial. The use of a deuterated solvent is mandatory as the spectrometer's lock system relies on the deuterium signal to maintain magnetic field stability.[12] TMS serves as the internal standard, with its signal defined as 0.00 ppm, for accurate chemical shift referencing.[13]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is critical for achieving high spectral resolution.

-

Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton or glass wool. Filter the solution directly into the NMR tube. This step removes any microscopic solid particles that can degrade magnetic field homogeneity and broaden spectral lines.[14] The final solution depth in the tube should be approximately 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will automatically lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to optimize its homogeneity across the sample volume.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals. Set the integration of the characteristic tert-butyl singlet at ~1.46 ppm to a value of 9.0. The relative integrals of the other peaks should then correspond to the number of protons in those environments (i.e., ~1 for NH, ~2 for CH₂, and ~5 for the aromatic region).

Conclusion

The ¹H NMR spectrum of this compound provides a clear and information-rich confirmation of its structure. Each distinct proton environment gives rise to a characteristic signal, defined by its chemical shift, integration, and multiplicity. The prominent singlet at ~1.46 ppm is an unambiguous diagnostic marker for the successful installation of the Boc protecting group. By understanding the underlying principles of NMR and following a validated experimental protocol, researchers can confidently utilize this powerful technique for reaction monitoring and the structural verification of key synthetic intermediates in drug discovery and development.

References

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

-

Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

-

NMR Sample Preparation. University of Arizona. [Link]

-

Ch 13 - Coupling. University of Calgary. [Link]

-

General procedure for N-Boc protection of amines. Supporting Information. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

NMR Coupling Constants. Iowa State University. [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. [Link]

-

An Introduction to Biological NMR Spectroscopy. National Institutes of Health. [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

1H NMR Spectrum of Benzylamine. Human Metabolome Database. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

NMR Spectroscopy. Michigan State University. [Link]

-

tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem. [Link]

-

Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. American Chemical Society. [Link]

-

Supporting Information: FTIR and 1H NMR spectra of Benzyl carbamate. The Royal Society of Chemistry. [Link]

-

tert-Butyl carbamate 1H NMR Chemical Shifts. SpectraBase. [Link]

-

Predicted 1H NMR Spectrum of Benzylamine. Human Metabolome Database. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

How to Interpret Chemical Shift in the 1H NMR. YouTube. [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities. University of Washington. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. rsc.org [rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the ¹³C NMR Spectrum of N-Boc-benzylamine

This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-benzylamine. We will delve into the principles of ¹³C NMR spectroscopy, predict and interpret the chemical shifts for each carbon atom in the molecule, and provide a framework for empirical data acquisition and validation.

Introduction: The Significance of N-Boc-benzylamine and its Spectroscopic Characterization

N-Boc-benzylamine, also known as tert-butyl benzylcarbamate, is a vital building block in organic synthesis, particularly in the construction of more complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group serves as a crucial amine-protecting group, enabling selective reactions at other sites of a molecule. Given its role, verifying the purity and structural integrity of N-Boc-benzylamine is paramount. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, offering a detailed fingerprint of the carbon skeleton.[1][2]

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their respective chemical environments.[3][4] Unlike ¹H NMR, the natural abundance of the ¹³C isotope is low (~1.1%), which, combined with its weaker magnetic moment, results in inherently less sensitive signals.[5][6] Consequently, ¹³C NMR spectra are typically acquired over a larger number of scans.

A key feature of ¹³C NMR is its wide chemical shift range, spanning approximately 0-220 ppm, which minimizes signal overlap, even in complex molecules. The chemical shift of a carbon nucleus is primarily influenced by the electron density around it. Electronegative atoms or groups withdraw electron density, "deshielding" the carbon nucleus and causing its signal to appear at a higher chemical shift (downfield).[3][4] Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting the signal to a lower chemical shift (upfield). Hybridization also plays a significant role, with sp²-hybridized carbons (alkenes, aromatics, carbonyls) resonating further downfield than sp³-hybridized carbons.[4][6]

For clarity and simplicity, ¹³C NMR spectra are commonly acquired under broadband proton decoupling. This technique removes the spin-spin coupling between carbon and attached hydrogen atoms, resulting in a spectrum where each unique carbon atom appears as a single line (a singlet).[3][7] It is important to note that under these conditions, the integration of peak areas in ¹³C NMR is generally not quantitative.[5][6]

Structural Elucidation of N-Boc-benzylamine

To accurately interpret the ¹³C NMR spectrum, it is essential to first understand the structure of N-Boc-benzylamine and identify the unique carbon environments.

Figure 1: Structure of N-Boc-benzylamine with labeled carbon atoms.

Due to the symmetry of the tert-butyl and phenyl groups, N-Boc-benzylamine has 8 unique carbon environments, which will result in 8 distinct signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts and Interpretation

The following table outlines the predicted chemical shifts for each carbon in N-Boc-benzylamine. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects.[8][9][10][11]

| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| Boc Group | |||

| C(C H₃)₃ | sp³ | ~28 | The three equivalent methyl carbons of the tert-butyl group are in a typical alkane region.[8] |

| C (CH₃)₃ | sp³ | ~80 | This quaternary carbon is attached to three methyl groups and an oxygen atom. The electronegative oxygen deshields this carbon, shifting it downfield. |

| C =O | sp² | ~155 | The carbonyl carbon of the carbamate is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic range for esters and amides (160-185 ppm). Carbamate carbonyls are often slightly more shielded than typical amides.[11][12] |

| Benzyl Group | |||

| C H₂ | sp³ | ~45 | This benzylic carbon is attached to an electron-withdrawing nitrogen atom, causing a downfield shift from a typical alkane position.[8][10] |

| C -ipso | sp² | ~138-140 | The ipso-carbon is the aromatic carbon directly attached to the -CH₂NH-Boc substituent. Its chemical shift is influenced by the substituent effect of this group. |

| C -ortho | sp² | ~128 | The ortho-carbons are two bonds away from the substituent. |

| C -meta | sp² | ~128 | The meta-carbons are three bonds away from the substituent and often have similar chemical shifts to the ortho-carbons in such systems. |

| C -para | sp² | ~127 | The para-carbon is at the opposite end of the ring from the substituent. |

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of N-Boc-benzylamine.

1. Sample Preparation:

-

Accurately weigh 20-50 mg of N-Boc-benzylamine.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The experiment is typically performed on a 300-500 MHz NMR spectrometer.

-

A standard ¹³C NMR experiment with proton broadband decoupling is used.

-

Key parameters to set include:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

Sources

- 1. 42116-44-9 | N-Boc benzylamine | Aryls | Ambeed.com [ambeed.com]

- 2. Benzylamine | 100-46-9 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The basics of 13C-NMR spectroscopy [ns1.almerja.com]

- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. reddit.com [reddit.com]

Mass spectrometry analysis of tert-butyl benzylcarbamate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl Benzylcarbamate

Abstract

This compound, commonly known as N-Boc-benzylamine, is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its function as a protected version of benzylamine allows for precise and selective chemical modifications on more complex molecules.[2] Consequently, the ability to reliably characterize this compound is paramount for ensuring reaction completion, purity, and structural integrity. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information.[3] This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, detailing the causal logic behind method selection, predictable fragmentation pathways, and self-validating experimental protocols for researchers, scientists, and drug development professionals.

Foundational Principles: Ionization and Molecular Behavior

The analysis of this compound (Molecular Weight: 207.27 g/mol ) via mass spectrometry hinges on the selection of an appropriate ionization technique.[4] The choice of ionization dictates the nature of the primary ion observed and the subsequent fragmentation patterns. The two most prevalent and complementary techniques for this molecule are Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Electrospray Ionization (ESI): A soft ionization technique ideal for molecules of moderate polarity, ESI is typically coupled with Liquid Chromatography (LC-MS). It imparts minimal energy to the analyte, resulting in the preservation of the molecular species. In positive ion mode, this compound is observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 208.[1] This method is exceptionally useful for confirming molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments to elicit controlled fragmentation.[1]

-

Electron Ionization (EI): A hard ionization technique commonly used with Gas Chromatography (GC-MS), EI bombards the analyte with high-energy electrons (typically 70 eV).[5] This process induces significant fragmentation, creating a unique "fingerprint" mass spectrum. While the molecular ion (M⁺) at m/z 207 may be observed, it is often of low abundance. The true value of EI lies in its highly reproducible and structurally informative fragmentation patterns, which are invaluable for unambiguous compound identification.[4][6]

Experimental Design: Protocols for Robust Analysis

The integrity of any mass spectrometric analysis begins with meticulous sample preparation and a well-defined instrumental method. The following protocols are designed as self-validating systems, ensuring reproducibility and accuracy.

Protocol 1: LC-MS Analysis via Electrospray Ionization (ESI)

This method is the preferred approach for routine reaction monitoring and purity confirmation of this compound from solution-phase synthesis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.[1]

-

Perform a serial dilution using the mobile phase to achieve a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. This prevents detector saturation and ion suppression.

-

-

Instrumentation & Conditions:

-

System: HPLC or UPLC system coupled to a mass spectrometer with an ESI source.[7][8][9]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The acid modifier is crucial for promoting protonation and achieving efficient ionization in positive mode.

-

Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3500 V.

-

Drying Gas Temperature: 300 °C.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 50-300 for full scan analysis.

-

Data Acquisition: For structural confirmation, operate in MS/MS mode. Isolate the precursor ion ([M+H]⁺ at m/z 208) and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a fragment ion spectrum.[1]

-

Protocol 2: GC-MS Analysis via Electron Ionization (EI)

This protocol is highly effective for analyzing the purity of this compound, particularly for identifying volatile impurities or byproducts.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent compatible with GC analysis, such as dichloromethane or ethyl acetate.

-

-

Instrumentation & Conditions:

-

System: Gas chromatograph coupled to a mass spectrometer with an EI source.

-

Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

-

Oven Temperature Program: Initial temperature 60 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C; hold for 5 minutes. This program ensures the elution of the analyte and separation from potential contaminants.

-

-

Mass Spectrometer Parameters:

Fragmentation Pathways: Decoding the Mass Spectrum

The structural features of this compound—a labile tert-butoxycarbonyl (Boc) group and a stable benzylic moiety—give rise to a predictable and highly informative fragmentation pattern.

ESI Fragmentation (MS/MS of [M+H]⁺)

Under the controlled collision energy of an MS/MS experiment, the protonated molecule at m/z 208 undergoes characteristic losses related to the Boc protecting group.[3]

-

Loss of Isobutylene: The most prominent fragmentation pathway involves the neutral loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, resulting in a strong signal at m/z 152 . This is a hallmark fragmentation for Boc-protected compounds.

-

Formation of Benzyl Isocyanate: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the m/z 152 fragment can lead to the benzyl isocyanate cation at m/z 108 .

-

Formation of the Benzyl Cation: The highly stable benzyl cation (tropylium ion) is readily formed, yielding a characteristic peak at m/z 91 .

Caption: ESI-MS/MS fragmentation of protonated this compound.

EI Fragmentation

Electron Ionization produces a more complex spectrum due to higher initial energy input. The fragmentation is dominated by the formation of the most stable cations.

-

Molecular Ion: The molecular ion (M⁺) at m/z 207 may be weak or absent.

-

Benzyl Cation (Base Peak): The most intense signal in the spectrum (base peak) is almost invariably the benzyl/tropylium cation at m/z 91 .[4] Its high stability is the driving force for this fragmentation pathway.

-

tert-Butyl Cation: A prominent peak corresponding to the tert-butyl cation ([C₄H₉]⁺) is observed at m/z 57 .[4]

-

Other Fragments: Additional signals may be observed, such as m/z 106, corresponding to the benzylamine radical cation, arising from the cleavage of the carbamate bond.

Caption: Key fragmentation pathways of this compound under EI.

Data Summary and Interpretation

A self-validating analysis confirms the identity of this compound by observing a constellation of these key ions. The presence of the correct molecular ion (or protonated molecule) alongside its characteristic fragments provides a high degree of confidence in the identification.

Table 1: Summary of Key Mass-to-Charge Ratios (m/z)

| Ion Description | ESI Expected m/z ([M+H]⁺) | EI Expected m/z (M⁺) | Causality |

| Molecular Ion Species | 208.1 | 207.1 | Represents the intact molecule (protonated or radical cation). |

| Loss of Isobutylene | 152.1 | 151.1 | Characteristic fragmentation of the tert-butyl group. |

| Benzylamine Cation | 108.1 | 106.1 | Cleavage of the carbamate ester bond. |

| Benzyl Cation | 91.1 | 91.1 | Formation of the highly stable tropylium ion; often the base peak in EI. |

| tert-Butyl Cation | - | 57.1 | Formation of the stable tertiary carbocation. |

Note: m/z values are reported for the monoisotopic mass.

High-resolution mass spectrometry (HRMS) can be employed to provide an additional layer of confirmation by determining the elemental composition of the parent ion and its fragments with high accuracy (typically <5 ppm mass error), effectively eliminating alternative molecular formulas.[11][12]

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative process. By selecting the appropriate ionization technique—ESI for gentle molecular weight confirmation and controlled fragmentation, and EI for reproducible fingerprinting—researchers can gain a comprehensive understanding of their sample. The predictable fragmentation patterns, centered on the lability of the Boc group and the stability of the benzyl moiety, serve as a self-validating system for structural confirmation. The protocols and insights provided in this guide equip scientists in the drug development and chemical synthesis fields with the necessary tools to confidently characterize this essential building block.

References

-

Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

t-Butyl benzyl(2-methoxybut-3-enyl)carbamate - MS (GC) - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved January 6, 2026, from [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2017). MDPI. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 42116-44-9|N-Boc benzylamine|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. 42116-44-9 | N-Boc benzylamine | Aryls | Ambeed.com [ambeed.com]

- 10. lcms.cz [lcms.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of tert-Butyl Benzylcarbamate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl benzylcarbamate, a crucial intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand and determine its solubility. By synthesizing foundational principles of solubility, analyzing the physicochemical properties of the molecule, and providing a detailed experimental protocol, this document serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, a thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical determinant of a drug candidate's success.[1][2] From early-stage discovery, where solubility influences the reliability of bioassays, to process chemistry, where it dictates the feasibility of synthesis and purification, and finally to formulation, where it impacts bioavailability, the solubility profile of a compound is of paramount importance.

This compound, also known as N-Boc-benzylamine, serves as a vital building block in the synthesis of a wide array of pharmaceutical compounds. Its utility lies in the Boc (tert-butyloxycarbonyl) protecting group, which allows for the controlled reactivity of the benzylamine moiety.[3] Optimizing reactions and purification schemes involving this intermediate necessitates a clear understanding of its behavior in various organic solvents. This guide aims to provide that understanding, grounded in both theoretical principles and practical experimental methodology.

Physicochemical Properties and Solubility Prediction of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. The principle of "like dissolves like" serves as a fundamental guideline: a solute will more readily dissolve in a solvent with similar polarity.[4]

Molecular Structure:

-

IUPAC Name: tert-butyl N-benzylcarbamate[5]

-

Molecular Formula: C₁₂H₁₇NO₂[5]

-

Molecular Weight: 207.27 g/mol [5]

-

Structure:

Analysis of Functional Groups and Polarity:

-

Carbamate Group (-O-C(=O)-NH-): This is the most polar feature of the molecule. The presence of oxygen and nitrogen atoms with lone pairs of electrons, and the N-H bond, allows for hydrogen bonding, both as a hydrogen bond donor (N-H) and acceptor (C=O and O-C).[6]

-

Benzyl Group (-CH₂-C₆H₅): This large, nonpolar aromatic ring is hydrophobic and will contribute to solubility in nonpolar solvents.[7]

-

tert-Butyl Group (-C(CH₃)₃): This bulky, aliphatic group is also nonpolar and hydrophobic.

Overall Polarity and Solubility Prediction:

This compound is an amphiphilic molecule, possessing both polar and nonpolar regions. The presence of the polar carbamate group suggests solubility in polar organic solvents. However, the significant nonpolar character contributed by the benzyl and tert-butyl groups will limit its solubility in highly polar solvents like water and enhance its solubility in solvents of moderate to low polarity.

Based on these structural features and data from analogous compounds like tert-butyl carbamate (soluble in methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water), we can predict the following solubility trends for this compound:[8]

-

High Solubility: Expected in moderately polar to polar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. The ability of these solvents to interact with the polar carbamate group without the competing hydrogen bonding network of protic solvents is advantageous.

-

Good to Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carbamate group.[7]

-

Low to Slight Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The nonpolar benzyl and tert-butyl groups will have favorable interactions, but the polar carbamate will limit overall solubility.

-

Very Low to Insoluble: Expected in water. The large hydrophobic portion of the molecule will likely dominate, leading to poor aqueous solubility.[4][7]

Qualitative and Predicted Solubility Data

While specific, verified quantitative solubility data for this compound is scarce in the literature, the following table summarizes the predicted solubility based on the structural analysis and information from similar compounds. This table should be used as a guide for solvent selection in initial experiments.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderately polar, interacts well with the carbamate group. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High to Moderate | Moderately polar, can act as hydrogen bond acceptors. |

| Esters | Ethyl Acetate | High to Moderate | Moderately polar, good balance for the molecule's amphiphilic nature. |

| Alcohols | Methanol, Ethanol | Good to Moderate | Polar protic solvents that can hydrogen bond with the carbamate. |

| Aromatic Hydrocarbons | Toluene | Low to Slight | Primarily nonpolar, interacts with the benzyl group. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low to Slight | Nonpolar, interacts with the nonpolar regions of the molecule. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate | Polar, but may not be as effective as other polar solvents. |

| Aqueous | Water | Very Low/Insoluble | The large hydrophobic portion of the molecule limits solubility.[7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol details the shake-flask method, which is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow Diagram

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

While a comprehensive, publicly available database of quantitative solubility for this compound remains to be established, this technical guide provides a strong foundation for researchers to approach its use in organic synthesis. By understanding the interplay of the polar carbamate functionality and the nonpolar benzyl and tert-butyl groups, scientists can make informed decisions regarding solvent selection for reactions, extractions, and purifications. The detailed experimental protocol provided herein offers a reliable method for determining the precise solubility in any solvent of interest, empowering researchers to generate the critical data needed for process optimization and the successful advancement of drug development programs.

References

-

ChemBK. tert-butyl carbamate. (2024). [Link]

-

BYJU'S. Physical Properties of Amines. (n.d.). [Link]

-

Quora. How does branching increase the solubility in amines?. (2018). [Link]

-

Palmer, D. S., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific reports, 10(1), 1-13. (2020). [Link]

-

University of Padua. Predicting drug solubility in organic solvents mixtures. (2024). [Link]

-

Reddit. Why do longer amines have less solubility than shorter amines?. (2019). [Link]